molecular formula C9H10INO B8352774 N-(4-iodobenzyl)acetamide

N-(4-iodobenzyl)acetamide

Katalognummer: B8352774
Molekulargewicht: 275.09 g/mol
InChI-Schlüssel: ZZBDLGMAYJGKSG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-Iodobenzyl)acetamide is an acetamide derivative featuring a benzyl group substituted with an iodine atom at the para position. Structurally, it consists of an acetamide moiety (–NH–CO–CH3) linked to a 4-iodobenzyl group (C6H4–CH2–), distinguishing it from simpler phenyl-substituted analogs like N-(4-iodophenyl)acetamide (where the acetamide is directly attached to the aromatic ring) . The para-iodo substitution confers unique electronic and steric properties, influencing its physicochemical behavior and biological interactions.

Eigenschaften

Molekularformel

C9H10INO

Molekulargewicht

275.09 g/mol

IUPAC-Name

N-[(4-iodophenyl)methyl]acetamide

InChI

InChI=1S/C9H10INO/c1-7(12)11-6-8-2-4-9(10)5-3-8/h2-5H,6H2,1H3,(H,11,12)

InChI-Schlüssel

ZZBDLGMAYJGKSG-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NCC1=CC=C(C=C1)I

Herkunft des Produkts

United States

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

N-(4-iodobenzyl)acetamide has been investigated for its anticancer properties, particularly as an inhibitor of heme oxygenase-1 (HO-1), an enzyme often overexpressed in tumors associated with poor prognosis and chemoresistance. Research indicates that compounds structurally related to N-(4-iodobenzyl)acetamide exhibit potent inhibitory activity against HO-1, leading to reduced viability in various cancer cell lines including prostate (DU145), lung (A549), and glioblastoma (U87MG) cells .

Case Study: HO-1 Inhibition

  • Objective : To evaluate the anticancer efficacy of N-(4-iodobenzyl)acetamide derivatives.
  • Findings : Compounds demonstrated significant cytotoxicity with IC50 values indicating strong inhibition of cancer cell proliferation. For instance, one derivative showed an IC50 value of 0.9 μM against U87MG cells, suggesting its potential as a lead compound for further development .

Neuroprotective Effects

Recent studies have highlighted the role of N-(4-iodobenzyl)acetamide in neuroprotection, particularly in the context of Alzheimer's disease. The compound has been shown to inhibit butyrylcholinesterase (BChE), an enzyme that contributes to cognitive decline when overactive .

Case Study: BChE Inhibition

  • Objective : To assess the efficacy of N-(4-iodobenzyl)acetamide derivatives on BChE inhibition.
  • Findings : Derivatives demonstrated selective inhibition with values below 20 nM for human BChE, indicating their potential utility in treating neurodegenerative diseases .

Antimicrobial Properties

N-(4-iodobenzyl)acetamide has also been explored for its antimicrobial activity. Studies have shown that it exhibits significant inhibitory effects against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Activity

  • Objective : To evaluate the antimicrobial efficacy against common bacterial strains.
  • Findings : The compound displayed MIC values of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli, demonstrating its potential as an antimicrobial agent.

Synthesis and Structure-Activity Relationship

The synthesis of N-(4-iodobenzyl)acetamide involves various methodologies that allow for structural modifications aimed at enhancing biological activity. The structure-activity relationship (SAR) studies have focused on modifying the amide bond and substituents on the benzyl moiety to optimize potency and selectivity against target enzymes like HO-1 and BChE.

Key Modifications and Findings

Modification TypeDescriptionObserved Effect
Amide Bond AlterationInversion or substitution on the amide bondEnhanced potency against HO-1
Substituent VariationAddition of bulky hydrophobic groupsImproved binding affinity and selectivity

Vergleich Mit ähnlichen Verbindungen

N-(4-Iodophenyl)acetamide

  • Structure : Acetamide directly attached to a para-iodophenyl ring (C6H4–NH–CO–CH3).
  • Key Differences : Lacks the benzyl (–CH2–) spacer, reducing steric bulk and altering electronic effects compared to the 4-iodobenzyl analog.
  • Physicochemical Data : Molecular weight = 261.06 g/mol; LogP (predicted) ≈ 2.1–2.5 (estimated from similar para-substituted acetamides) .

N-(4-Azidophenyl)acetamide

  • Structure : Features a para-azido (–N3) group instead of iodine.
  • Impact : The electron-withdrawing azido group increases reactivity (e.g., participation in click chemistry) but reduces stability compared to the iodo-substituted analog .

N-(3-Substituted Phenyl)acetamides

  • Example : N-(3-chlorophenyl)-2,2,2-trichloro-acetamide.
  • Comparison : Meta-substitution leads to distinct crystal packing and dipole moments versus para-substituted derivatives. Para-iodo substitution in N-(4-iodobenzyl)acetamide likely enhances molecular symmetry and polarizability .

Physicochemical Properties

Table 1: Comparative Physicochemical Data

Compound Name Molecular Weight (g/mol) LogP Key Substituents Reference
N-(4-Iodobenzyl)acetamide ~275.06* 5.36† –CH2–C6H4–I (para)
N-(4-Iodophenyl)acetamide 261.06 ~2.3‡ –C6H4–I (para)
(E)-2-(1-(4-Iodobenzyl)...acetamide‡‡ 515.34 5.36 –CH2–C6H4–I + indole
N-(4-Azidophenyl)acetamide 176.18 ~1.8§ –C6H4–N3 (para)

*Estimated based on formula C9H10INO. †LogP value from a structurally complex analog with 4-iodobenzyl group . ‡Estimated using fragment-based methods. ‡‡Example of a derivative with extended conjugation.

  • Lipophilicity : The 4-iodobenzyl group in N-(4-iodobenzyl)acetamide contributes to higher LogP (5.36) compared to simpler para-substituted analogs, suggesting enhanced membrane permeability .
  • Solubility: The bulky iodine atom may reduce aqueous solubility relative to non-halogenated analogs like N-(4-methylphenyl)acetamide .

Analgesic and Anti-inflammatory Activity

  • N-[4-[(4-Methyl-1-piperazinyl)sulfonyl]phenyl]acetamide (35) : Exhibited analgesic activity surpassing paracetamol, highlighting the role of sulfonamide and piperazine groups in enhancing potency .

Antimicrobial Activity

  • 2-(4-Substituted Piperazinyl)-N-arylacetamides : Demonstrated efficacy against gram-positive bacteria (e.g., compound 47, MIC = 2–4 μg/mL) .
  • Chalcone-Acetamide Hybrids : Broad-spectrum antifungal activity due to α,β-unsaturated ketone moieties .

Anticancer Potential

  • N-(4-Methoxyphenyl)-2-(4-morpholinylquinazoline-2-sulfonyl)acetamide (40) : Showed IC50 < 10 μM against breast (MCF-7) and colon (HCT-1) cancer cells .
  • 4-Iodobenzyl Derivatives : The iodine atom’s radiocontrast properties could synergize with cytotoxic moieties for targeted therapy .

Q & A

Q. What computational tools predict the pharmacokinetics of N-(4-iodobenzyl)acetamide?

  • Methodological Answer : Use SwissADME for logP (lipophilicity), BBB permeability, and CYP450 inhibition. Validate with molecular dynamics (GROMACS) to simulate blood-brain barrier penetration. Cross-check with experimental Caco-2 permeability assays .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.